

# In Vivo Antitumor Activity of MET Kinase-IN-4: A Technical Overview

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## Compound of Interest

Compound Name: MET kinase-IN-4

Cat. No.: B1667183

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This technical guide provides a comprehensive overview of the in vivo antitumor activity of **MET kinase-IN-4**, a potent and orally active inhibitor of the MET kinase. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes relevant biological pathways and experimental workflows.

## Core Data Presentation

The in vivo efficacy of **MET kinase-IN-4** has been demonstrated in a preclinical cancer model. The following table summarizes the quantitative data from these studies.

Compound	Animal Model	Cell Line	Dosing Regimen	Tumor Growth Inhibition	Reference
MET kinase-IN-4	Mice	GTL-16 (Human Gastric Carcinoma)	6.25, 12.5, 25, and 50 mg/kg, p.o., once daily	Dose-dependent significant antitumor activity	<a href="#">[1]</a>

Table 1: Summary of In Vivo Antitumor Activity of **MET kinase-IN-4**

## Mechanism of Action

**MET kinase-IN-4** is a highly potent inhibitor of MET kinase with an IC<sub>50</sub> value of 1.9 nM.<sup>[1]</sup> It also demonstrates inhibitory activity against other kinases, including Flt-3 (IC<sub>50</sub> = 4 nM) and VEGFR-2 (IC<sub>50</sub> = 27 nM).<sup>[1]</sup> The antitumor activity of **MET kinase-IN-4** is attributed to its ability to block the MET signaling pathway, which is crucial for tumor cell proliferation, survival, migration, and invasion.

## Experimental Protocols

The following section details the methodology for the key in vivo experiments cited in this guide.

### GTL-16 Human Gastric Carcinoma Xenograft Model

**Objective:** To evaluate the in vivo antitumor efficacy of **MET kinase-IN-4** in a MET-amplified human gastric cancer model.

**Animal Model:** Immunocompromised mice (e.g., athymic nude mice).

**Cell Line:** GTL-16 human gastric carcinoma cells, which are characterized by MET gene amplification.

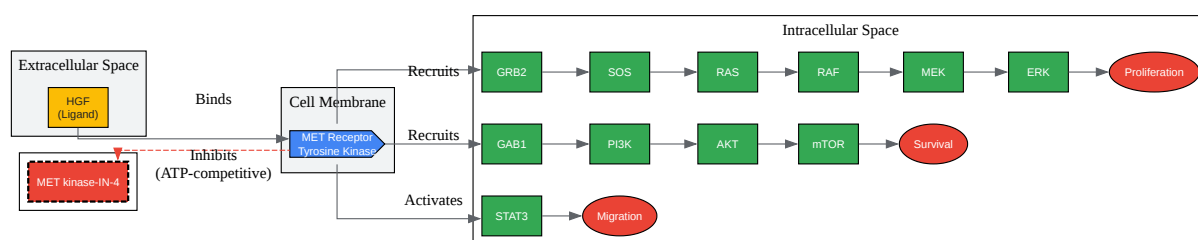
**Procedure:**

- **Cell Culture:** GTL-16 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach the desired confluence for implantation.
- **Tumor Implantation:** A suspension of GTL-16 cells is subcutaneously injected into the flank of each mouse.
- **Tumor Growth and Monitoring:** Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula:  $(L \times W^2)/2$ , where L is the longest diameter and W is the shortest diameter.
- **Randomization and Treatment:** Once tumors reach a predetermined average size, the mice are randomized into vehicle control and treatment groups.

- Drug Administration: **MET kinase-IN-4** is administered orally (p.o.) once daily at doses of 6.25, 12.5, 25, and 50 mg/kg. The vehicle control group receives the vehicle solution.
- Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined duration of treatment. Tumor growth inhibition is calculated by comparing the average tumor volume of the treated groups to the vehicle control group.

## Mandatory Visualizations

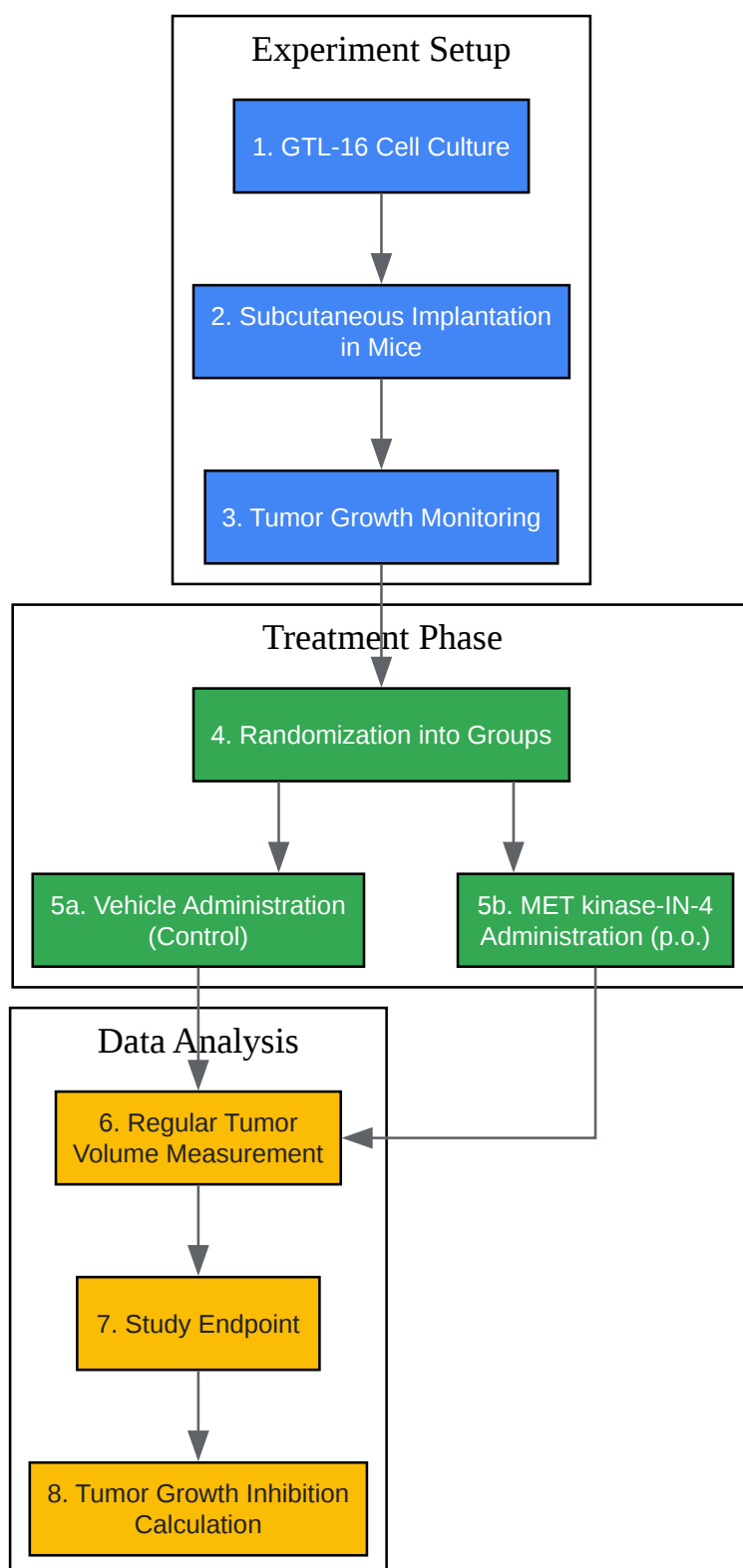
### MET Signaling Pathway and Inhibition by MET kinase-IN-4



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Caption: The MET signaling pathway and the inhibitory action of **MET kinase-IN-4**.

## Experimental Workflow for In Vivo Antitumor Activity Study



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Caption: Workflow for assessing the in vivo antitumor activity of **MET kinase-IN-4**.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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